molecular formula C10H6FNO3 B594690 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 1227465-79-3

7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B594690
CAS No.: 1227465-79-3
M. Wt: 207.16
InChI Key: JNJDJHAPAYHLSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different pharmacological and chemical properties .

Scientific Research Applications

7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In the case of its derivatives used as antibiotics, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 7-position enhances its stability and bioactivity compared to other quinoline derivatives .

Properties

IUPAC Name

7-fluoro-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJDJHAPAYHLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677597
Record name 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-79-3
Record name 7-Fluoro-1,2-dihydro-2-oxo-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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